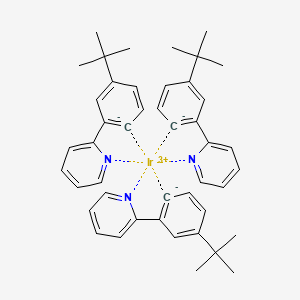
Tris(2-(3-tert-butylphenyl)pyridine)iridium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-(3-tert-butylphenyl)pyridine)iridium typically involves the reaction of iridium trichloride with 2-(3-tert-butylphenyl)pyridine ligands in the presence of a base . The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
化学反应分析
Types of Reactions
Tris(2-(3-tert-butylphenyl)pyridine)iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions may result in new iridium complexes with different ligands .
科学研究应用
Tris(2-(3-tert-butylphenyl)pyridine)iridium has a wide range of scientific research applications, including:
作用机制
The mechanism by which Tris(2-(3-tert-butylphenyl)pyridine)iridium exerts its effects involves the interaction of the iridium center with various molecular targets. In photoredox catalysis, the compound absorbs light and undergoes a photoinduced electron transfer process, generating reactive intermediates that drive the catalytic reactions . In biological applications, the compound’s fluorescence properties enable it to bind to specific biomolecules and emit light upon excitation, allowing for imaging and detection .
相似化合物的比较
Tris(2-(3-tert-butylphenyl)pyridine)iridium can be compared with other similar compounds such as Tris(2-phenylpyridine)iridium and Tris(2-(4,6-difluorophenyl)pyridine)iridium . These compounds share similar structures but differ in the substituents on the pyridine ligands. The presence of the tert-butyl group in this compound enhances its stability and photophysical properties, making it unique among its counterparts .
List of Similar Compounds
- Tris(2-phenylpyridine)iridium
- Tris(2-(4,6-difluorophenyl)pyridine)iridium
- Tris(2-(p-tolyl)pyridine)iridium
属性
分子式 |
C45H48IrN3 |
|---|---|
分子量 |
823.1 g/mol |
IUPAC 名称 |
2-(3-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H16N.Ir/c3*1-15(2,3)13-8-6-7-12(11-13)14-9-4-5-10-16-14;/h3*4-6,8-11H,1-3H3;/q3*-1;+3 |
InChI 键 |
SHKJZNUTHOXNND-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13894442.png)
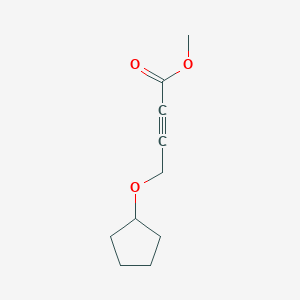
![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)

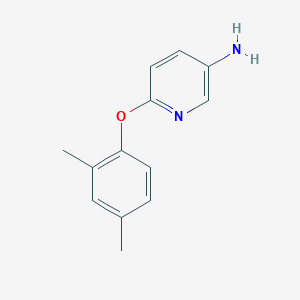
![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)
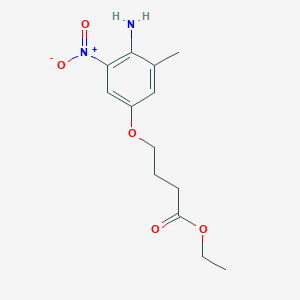


![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)

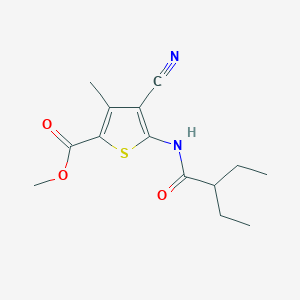
![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
